4-(2-Aminoethoxy)-N-propylbenzamide
Overview
Description
4-(2-Aminoethoxy)-N-propylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminoethoxy group attached to the benzene ring and a propyl group attached to the amide nitrogen. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-N-propylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-hydroxybenzamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 4-(2-chloroethoxy)benzamide. This intermediate is then reacted with propylamine under reflux conditions to yield the desired product.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The purification of the final product typically involves recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(2-Aminoethoxy)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)-N-propylbenzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used. For instance, it may inhibit or activate signaling pathways involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide
- 4-(2-Aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide
- 2-(2-Aminoethoxy)ethanol
Uniqueness
4-(2-Aminoethoxy)-N-propylbenzamide is unique due to its specific structural features, such as the combination of the aminoethoxy and propyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-(2-Aminoethoxy)-N-propylbenzamide is an organic compound classified within the benzamide family, notable for its unique structure that includes an aminoethoxy group and a propyl chain. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.29 g/mol
The presence of the aminoethoxy group enhances its solubility and reactivity, making it a promising candidate for various biological applications.
This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism of action involves:
- Receptor Binding : It is believed to modulate receptor activity, which may influence signaling pathways related to inflammation and pain perception.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as rheumatoid arthritis and cancer .
Biological Activities
The biological activities of this compound have been explored in several studies:
-
Anticancer Properties :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown the ability to induce apoptosis in breast cancer cells (MDA-MB-231) with IC values significantly lower than standard treatments like cisplatin .
- A study demonstrated that the compound could modify nuclear morphology in treated cells, indicating its potential as an anticancer agent due to its apoptotic effects .
- Anti-inflammatory Effects :
-
Analgesic Activity :
- Preliminary findings suggest potential analgesic effects, possibly through modulation of pain signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(2-Aminoethoxy)benzoic Acid | Contains an aminoethoxy group but no propyl chain | Exhibits strong acidity; potential for salt formation |
N-Propyl-4-hydroxybenzamide | Hydroxyl group instead of aminoethoxy | Enhanced solubility and hydrogen bonding capabilities |
4-(2-Methylaminoethoxy)benzamide | Methylamino group instead of aminoethoxy | Potentially different biological activity due to sterics |
This table illustrates how variations in functional groups influence the biological activity and reactivity of these compounds.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- A study published in Pharmaceutical Chemistry noted that derivatives similar to this compound showed significant cytotoxicity against cancer cell lines, suggesting a strong potential for development as anticancer agents.
- Another research article focused on the synthesis and evaluation of benzamide derivatives, revealing that modifications could enhance their pharmacological profiles, including improved receptor binding affinity and selectivity .
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-8-14-12(15)10-3-5-11(6-4-10)16-9-7-13/h3-6H,2,7-9,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBYAKRXIICFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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